molecular formula C15H25Cl3N2O3 B5296295 N-(3-chloro-4,5-dimethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

N-(3-chloro-4,5-dimethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B5296295
M. Wt: 387.7 g/mol
InChI Key: VXPBSXLBRKMFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4,5-dimethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as CDMB-CE, is a chemical compound that is widely used in scientific research. It is a selective agonist of the serotonin 5-HT2A receptor and has been studied for its potential use in various fields such as pharmacology, neuroscience, and psychiatry.

Mechanism of Action

CDMB-CE is a selective agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to the activation of various downstream signaling pathways. This activation has been shown to have various physiological and pathological effects, including modulation of neurotransmitter release, regulation of mood and emotion, and modulation of sensory perception.
Biochemical and Physiological Effects:
CDMB-CE has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. It has also been shown to modulate the activity of various ion channels such as the NMDA receptor and the GABA receptor. In addition, CDMB-CE has been shown to have various effects on behavior, mood, and emotion, including modulation of anxiety, depression, and schizophrenia.

Advantages and Limitations for Lab Experiments

CDMB-CE has several advantages for lab experiments. It is a selective agonist of the 5-HT2A receptor, which allows for the study of the specific effects of 5-HT2A receptor activation. It is also relatively easy to synthesize and purify, which makes it readily available for laboratory use. However, CDMB-CE also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a relatively low affinity for the 5-HT2A receptor, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of CDMB-CE. One direction is the study of its potential use in the treatment of various psychiatric disorders. Another direction is the study of its long-term effects on behavior, mood, and emotion. Additionally, the development of more potent and selective agonists of the 5-HT2A receptor could lead to the development of more effective treatments for various psychiatric disorders.

Synthesis Methods

CDMB-CE can be synthesized by reacting 3-chloro-4,5-dimethoxybenzaldehyde with 4-morpholineethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product can be purified by recrystallization and then converted to the dihydrochloride salt form.

Scientific Research Applications

CDMB-CE has been extensively studied for its potential use in various fields such as pharmacology, neuroscience, and psychiatry. It has been used as a tool compound to study the 5-HT2A receptor and its role in various physiological and pathological processes. CDMB-CE has also been studied for its potential use in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O3.2ClH/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18;;/h9-10,17H,3-8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPBSXLBRKMFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

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